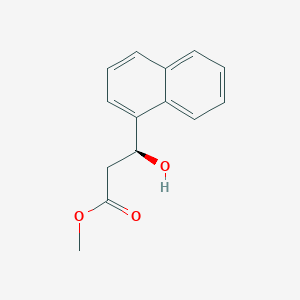
(S)-Methyl 3-hydroxy-3-(naphthalen-1-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate typically involves the esterification of (S)-3-hydroxy-3-(naphthalen-1-yl)propanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of Methyl (S)-3-oxo-3-(naphthalen-1-yl)propanoate.
Reduction: Formation of Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanol.
Substitution: Formation of Methyl (S)-3-chloro-3-(naphthalen-1-yl)propanoate or Methyl (S)-3-bromo-3-(naphthalen-1-yl)propanoate.
Scientific Research Applications
Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the ester moiety play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating their function, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(naphthalen-1-yl)propanoate
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an ester moiety. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl (3S)-3-hydroxy-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C14H14O3/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13,15H,9H2,1H3/t13-/m0/s1 |
InChI Key |
IPGOBPNZHXVYJG-ZDUSSCGKSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CC2=CC=CC=C21)O |
Canonical SMILES |
COC(=O)CC(C1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















